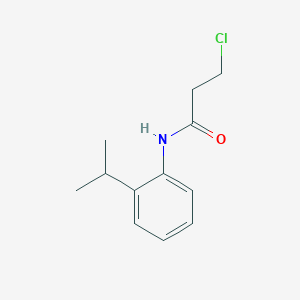

3-chloro-N-(2-isopropylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVNYPWZRZDETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408854 | |

| Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560078-34-4 | |

| Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-N-(2-isopropylphenyl)propanamide (Propachlor)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chloro-N-(2-isopropylphenyl)propanamide, a chemical compound more commonly known as Propachlor. We will delve into its chemical and physical properties, synthesis, mechanism of action, metabolic pathways, toxicological profile, and analytical methodologies for its detection. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may encounter or study this compound.

Chemical Identity and Properties

This compound, with the chemical formula C₁₁H₁₄ClNO, is a member of the chloroacetanilide class of compounds.[1] It is recognized for its herbicidal properties.[2][3]

Chemical Structure

Caption: Chemical structure of this compound (Propachlor).

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 227.7 g/mol | |

| Appearance | Light tan solid | [2] |

| Melting Point | 77 °C | |

| Water Solubility | 580 mg/L at 20 °C | |

| Vapor Pressure | 2.3 x 10⁻⁴ mmHg at 25 °C |

Synthesis of Propachlor

The commercial synthesis of Propachlor is a two-step process that involves the acylation of N-isopropylaniline with chloroacetyl chloride.[1]

Synthetic Pathway

Caption: Simplified reaction scheme for the synthesis of Propachlor.

Experimental Protocol

The following is a generalized protocol for the synthesis of Propachlor:

-

Reaction Setup: A reaction vessel is charged with N-isopropylaniline and an appropriate organic solvent, such as toluene.[1]

-

Addition of Acylating Agent: While stirring the mixture continuously, chloroacetyl chloride is added dropwise.[1]

-

Reaction Conditions: The reaction mixture is then heated to a temperature of approximately 100-105 °C and maintained at reflux for a period of 4.5 to 6 hours to ensure the completion of the acylation process.[1]

-

Workup: After cooling, the reaction mixture is washed with water to remove any acidic byproducts.[1] This is followed by phase separation and drying of the organic layer to isolate the crude Propachlor.[1]

-

Purification: Further purification can be achieved through recrystallization or column chromatography to obtain a product of high purity.

Mechanism of Action

Propachlor's primary mode of action as a herbicide is the inhibition of protein biosynthesis in susceptible plants.[4] This disruption of protein synthesis occurs before any observable reduction in RNA synthesis, suggesting it is the primary effect.[4]

Additionally, Propachlor is known to affect cell formation and inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[1] The inhibition of VLCFA synthesis is a characteristic of chloroacetanilide herbicides and leads to a disruption of cell division and growth.

Caption: Proposed mechanism of action for Propachlor as a herbicide.

Metabolism and Environmental Fate

Propachlor is metabolized in both mammals and plants, and its fate in the environment is a subject of concern due to the potential for groundwater contamination.[5]

Metabolism in Mammals

In mammals, Propachlor is readily absorbed through the gastrointestinal tract.[6] It is then rapidly metabolized and excreted, primarily in the urine (68%) and feces (19%).[6] The initial step in its metabolism is conjugation with glutathione.[2] This conjugate can then be further processed through the mercapturic acid pathway, leading to the formation of various metabolites that are excreted.[2]

Caption: Simplified metabolic pathway of Propachlor in mammals.

Metabolism in Plants

The primary mode of metabolism in plants involves the nucleophilic displacement of the alpha-chloro group of Propachlor by the sulfhydryl group of peptides like glutathione.[7] This reaction can occur both enzymatically and non-enzymatically.[7] The resulting glutathione conjugate is often a transient intermediate that is further metabolized within the plant.[7]

Environmental Fate

Propachlor is hydrolytically stable.[7] Its degradation in the environment is influenced by factors such as microbial activity in the soil and photodegradation.[7] Due to its water solubility and the presence of its metabolites in groundwater, its use has been restricted in some regions.[5]

Toxicology and Safety

A thorough understanding of the toxicological profile of Propachlor is essential for risk assessment and safe handling.

Acute and Chronic Toxicity

Propachlor exhibits low acute oral and dermal toxicity.[6] However, it is classified as a skin sensitizer.[6] Long-term dietary studies in animals have shown effects on the liver and thyroid glands at higher doses.[6]

Carcinogenicity and Genotoxicity

Based on long-term studies in mice, rats, and dogs, there is no evidence of carcinogenicity for propachlor.[6] Propachlor is not considered to be genotoxic based on in vitro and in vivo short-term studies.[6] However, it was added to California's Proposition 65 list as a carcinogen in 2001.[5]

Analytical Methods

The detection and quantification of Propachlor and its metabolites in various matrices are crucial for monitoring its environmental presence and exposure levels.

Sample Preparation and Extraction

Extraction methods vary depending on the sample type. For soil and plant samples, extraction with organic solvents like chloroform or benzene is common, often followed by a clean-up step using techniques like column chromatography.[7] For water samples, extraction with methylene chloride followed by clean-up on a Florisil column has been described.[7]

Detection and Quantification

Several analytical techniques are employed for the detection of Propachlor:

-

Gas Chromatography (GC): GC with an electron-capture detector (ECD) is a sensitive method for the analysis of Propachlor.[7]

-

Thin-Layer Chromatography (TLC): TLC can also be used for the detection of Propachlor in soil and plant samples.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of Propachlor's degradation products in water, sensitive liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods are available.[6]

| Sample Type | Analytical Method | Detection Limit | Reference |

| Soil and Plants | Thin-Layer Chromatography | 0.02-0.04 mg/kg | Kofman & Nishko (1984) |

| Soil and Plants | Gas Chromatography with ECD | 0.004-0.005 mg/kg | Balinova (1981) |

| Industrial and Municipal Waste Water | Gas Chromatography with ECD | 1 ng/litre | Pressley & Longbottom (1982) |

| Urine Metabolites | Gas or Liquid Chromatography and Mass Spectrometry | Not given | Sjovall et al. (1983) |

Conclusion

This compound, or Propachlor, is a well-characterized chloroacetanilide herbicide with a primary mechanism of action involving the inhibition of protein synthesis. Its synthesis, metabolism, and toxicological profile have been extensively studied. While effective as a herbicide, concerns regarding its environmental fate, particularly the contamination of groundwater with its metabolites, have led to regulatory scrutiny. The analytical methods outlined in this guide provide the necessary tools for monitoring its presence in various environmental and biological samples. This comprehensive overview serves as a foundational resource for researchers and professionals engaged in fields where this compound may be of interest.

References

-

Propachlor (EHC 147, 1993). INCHEM. [Link]

-

Propachlor | Australian Drinking Water Guidelines. National Health and Medical Research Council. [Link]

-

Propachlor (Ref: CP 31393). AERU - University of Hertfordshire. [Link]

-

Propachlor | C11H14ClNO | CID 4931. PubChem - NIH. [Link]

-

Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega. [Link]

-

An Investigation on the Mechanism of Action of Propachlor. Weed Science. [Link]

-

Propachlor. Wikipedia. [Link]

Sources

- 1. Propachlor (Ref: CP 31393) [sitem.herts.ac.uk]

- 2. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Investigation on the Mechanism of Action of Propachlor | Weed Science | Cambridge Core [cambridge.org]

- 5. Propachlor - Wikipedia [en.wikipedia.org]

- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 7. Propachlor (EHC 147, 1993) [inchem.org]

An In-Depth Technical Guide to 3-chloro-N-(2-isopropylphenyl)propanamide (Propachlor)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3-chloro-N-(2-isopropylphenyl)propanamide, a molecule of significant interest in the agrochemical industry, more commonly known by its trivial name, propachlor. This document delves into the core scientific principles of propachlor, from its fundamental chemical structure and physicochemical properties to its synthesis, biological activity, and toxicological profile. As a Senior Application Scientist, the aim is to present this information not merely as a collection of data, but as a synthesized narrative that explains the causality behind its properties and applications. This guide is designed to be a valuable resource for researchers in crop protection, environmental science, and toxicology, as well as for professionals involved in the development of new chemical entities.

Molecular Identity and Structure

This compound, with the CAS Number 1918-16-7, is a chloroacetamide herbicide.[1] Its molecular structure consists of a propanamide backbone with a chlorine atom at the 3-position and the nitrogen atom substituted with a 2-isopropylphenyl group.

Molecular Formula: C₁₁H₁₄ClNO[2]

Chemical Structure:

Caption: 2D structure of this compound.

The presence of the chloroacetamide functional group is central to its biological activity, while the 2-isopropylphenyl substituent influences its selectivity and physicochemical properties such as solubility and soil mobility.

Physicochemical Properties

The physical and chemical properties of propachlor are critical for understanding its environmental fate and behavior, as well as for developing formulations and analytical methods.

| Property | Value | Reference |

| Physical State | Solid, tan in color | [3] |

| Melting Point | 77 °C | [3] |

| Boiling Point | 110 °C at 0.03 mmHg | [3] |

| Vapor Pressure | 103 mPa at 25 °C | [3] |

| Solubility in Water | 580 mg/L at 20 °C | [3] |

| Solubility in Organic Solvents | Readily soluble in most organic solvents except aliphatic hydrocarbons. For example: Acetone (448 g/kg), Benzene (737 g/kg), Chloroform (602 g/kg), Ethanol (408 g/kg), Xylene (239 g/kg) | [3] |

| Octanol-Water Partition Coefficient (Log Kow) | 1.62 - 2.30 | [3] |

| Molecular Weight | 211.69 g/mol | [2] |

Synthesis of this compound

The synthesis of propachlor is a well-established process in industrial chemistry, typically achieved through the acylation of N-isopropylaniline with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is a robust and efficient method for forming the amide bond.

General Synthetic Pathway

Caption: General reaction scheme for the synthesis of propachlor.

Detailed Laboratory Protocol

This protocol describes a laboratory-scale synthesis of this compound. Causality: The use of an inert solvent like toluene prevents side reactions and facilitates temperature control. The dropwise addition of the highly reactive chloroacetyl chloride at a controlled temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of impurities. The subsequent washing steps are designed to remove unreacted starting materials and the hydrochloric acid byproduct, ensuring the purity of the final product.

Materials:

-

N-isopropylaniline

-

Chloroacetyl chloride

-

Toluene (anhydrous)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve N-isopropylaniline in anhydrous toluene.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals would include:

-

A doublet for the methyl protons of the isopropyl group.

-

A septet for the methine proton of the isopropyl group.

-

Aromatic protons in the 2-isopropylphenyl ring, showing complex splitting patterns.

-

A singlet for the methylene protons of the chloroacetyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Key expected signals include:

-

Signals for the methyl and methine carbons of the isopropyl group.

-

Signals for the aromatic carbons of the 2-isopropylphenyl ring.

-

A signal for the carbonyl carbon of the amide group.

-

A signal for the methylene carbon attached to the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present. Characteristic absorption bands for propachlor would include:

-

A strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the amide group.

-

An N-H stretching band around 3200-3300 cm⁻¹ (if present as a secondary amide tautomer, though the N-substituted structure is dominant).

-

C-H stretching bands for the aromatic and aliphatic protons.

-

A C-Cl stretching band in the fingerprint region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for propachlor would be expected at m/z 211 (for the ³⁵Cl isotope) and 213 (for the ³⁷Cl isotope) in a characteristic 3:1 ratio. Common fragmentation patterns would involve the loss of the chloroacetyl group or cleavage of the isopropyl group.[4]

Biological Activity and Mechanism of Action

Propachlor is primarily known for its herbicidal activity as a pre-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops.[2]

Herbicidal Mechanism of Action

The primary mode of action of propachlor and other chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongases.[5] VLCFAs are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are crucial for plant development and defense.

Caption: Propachlor inhibits the VLCFA elongase enzyme complex, disrupting the synthesis of essential fatty acids and leading to abnormal plant development.

Causality: By inhibiting VLCFA elongases, propachlor disrupts the formation of these crucial lipids. This leads to a cascade of detrimental effects in susceptible plants, including stunted growth, improper cuticle formation (leading to desiccation), and ultimately, plant death. The inhibition is believed to occur through the covalent binding of the chloroacetyl group to a critical cysteine residue in the active site of the elongase enzyme.[6]

Metabolism and Toxicology

Understanding the metabolic fate and toxicological profile of propachlor is essential for assessing its environmental impact and risks to human health.

Metabolism

In mammals, propachlor is readily absorbed and extensively metabolized.[3] The primary metabolic pathway involves the conjugation of the chloroacetyl moiety with glutathione (GSH), a key detoxification process.[3] This initial conjugate can then be further processed through the mercapturic acid pathway, leading to the formation of various water-soluble metabolites that are excreted in the urine and feces.[7]

Toxicological Profile

Propachlor exhibits low to moderate acute toxicity.[3] It is classified as a skin sensitizer and can cause eye irritation.[1] Long-term exposure studies have raised concerns about its potential carcinogenicity.[2] As a result, its use has been restricted or banned in several regions, including the European Union.[2]

Summary of Toxicological Data:

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | 950 - 2176 mg/kg | Rat | [3] |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [3] |

| Skin Irritation | Irritant | Rabbit | [1] |

| Eye Irritation | Severe Irritant | Rabbit | [1] |

| Carcinogenicity | Classified as a possible human carcinogen (Group C) by the EPA | - | [2] |

Analytical Methods

The detection and quantification of propachlor residues in environmental and biological samples are crucial for monitoring and risk assessment. Various analytical methods have been developed for this purpose.

Commonly Used Techniques:

-

Gas Chromatography (GC): Often coupled with an electron capture detector (ECD) or a mass spectrometer (MS) for high sensitivity and selectivity.[3]

-

High-Performance Liquid Chromatography (HPLC): Typically used with a UV detector or coupled with mass spectrometry (LC-MS) for the analysis of propachlor and its more polar metabolites.[8]

Sample Preparation: Extraction and cleanup procedures are critical to remove interfering substances from the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3]

Conclusion

This compound (propachlor) is a well-characterized molecule with a long history of use as a herbicide. Its efficacy is derived from its ability to inhibit the biosynthesis of very-long-chain fatty acids, a mechanism that is now well understood at the molecular level. While effective, concerns regarding its toxicological profile have led to increased regulatory scrutiny and a decline in its use in many parts of the world. The information presented in this guide provides a solid foundation for researchers and professionals working with this compound, offering insights into its chemical nature, synthesis, biological activity, and analytical determination. Continued research into the environmental fate and long-term effects of propachlor and its metabolites remains an important area of study.

References

-

International Programme on Chemical Safety. (1993). Environmental Health Criteria 147: Propachlor. World Health Organization. [Link]

-

National Health and Medical Research Council. (2011). Australian Drinking Water Guidelines 6 2011. [Link]

-

PubChem. (n.d.). Propachlor. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023, December 1). Propachlor. [Link]

-

Song, D., et al. (2023). Rapid detection and prediction model establishment of propachlor residues in food assisted by machine learning. Food Chemistry, 429, 136889. [Link]

-

PubChem. (n.d.). Propachlor - Mass Spectrometry. National Center for Biotechnology Information. [Link]

-

Bakke, J. E., Gustafsson, J. A., & Gustafsson, B. E. (1980). Metabolism of propachlor by the germfree rat. Science, 210(4468), 433–435. [Link]

-

University of Hertfordshire. (n.d.). Propachlor (Ref: CP 31393). Agriculture and Environment Research Unit (AERU). [Link]

-

Rouchaud, J., et al. (1998). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. Applied and Environmental Microbiology, 64(5), 1845-1850. [Link]

-

Böger, P. (2003). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Pest Management Science, 59(4), 381-388. [Link]

-

Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908. [Link]

-

U.S. Environmental Protection Agency. (1998). Reregistration Eligibility Decision (RED): Propachlor. [Link]

- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.

-

National Institute of Standards and Technology. (n.d.). Propachlor. NIST Chemistry WebBook. [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

-

Schmalz, T. C., & Böger, P. (2001). Herbicide Inhibitors of Very Long Chain Fatty Acid Elongation. In Herbicides and Their Mechanisms of Action (pp. 115-143). CRC Press. [Link]

Sources

- 1. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propachlor - Wikipedia [en.wikipedia.org]

- 3. Propachlor (EHC 147, 1993) [inchem.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 560078-34-4: 3-Chloro-N-(2-isopropylphenyl)propanamide

To our valued researchers, scientists, and drug development professionals,

This guide addresses the chemical entity registered under CAS number 560078-34-4, identified as 3-Chloro-N-(2-isopropylphenyl)propanamide . Our objective is to provide a comprehensive technical resource for this compound.

However, after an exhaustive search of scientific literature, patent databases, and chemical repositories, it has become evident that there is a significant lack of publicly available information regarding the biological activity, mechanism of action, and established experimental protocols for this compound. The primary information available is centered on its chemical identity and commercial availability as a synthetic building block.

This document will, therefore, focus on the known chemical properties and the broader context of its chemical class, N-aryl amides, to provide a foundational understanding for researchers who may be interested in exploring the potential of this molecule.

Part 1: Core Chemical Identity of this compound

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 3-chloro-N-(2-propan-2-ylphenyl)propanamide |

| Synonyms | This compound |

| CAS Number | 560078-34-4 |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.71 g/mol |

Structural Diagram

Caption: A hypothetical workflow for investigating the biological activity of an uncharacterized compound.

Step-by-Step Protocol for Preliminary Screening:

-

Compound Procurement: Obtain a high-purity sample of this compound from a reputable chemical supplier.

-

Solubility and Stability Assessment: Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol) and assess its stability under standard assay conditions.

-

Cytotoxicity Profiling:

-

Select a panel of representative cell lines (e.g., cancerous and non-cancerous human cell lines, fungal strains, plant cell cultures).

-

Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC₅₀).

-

-

Phenotypic Screening:

-

Based on the structural class, conduct targeted phenotypic screens. For example:

-

Herbicidal: Germination and root growth inhibition assays on model plant species (e.g., Arabidopsis thaliana, Lolium rigidum).

-

Fungicidal: Radial growth inhibition assays against a panel of pathogenic fungi (e.g., Aspergillus niger, Fusarium oxysporum).

-

Antibacterial: Minimum Inhibitory Concentration (MIC) determination against representative Gram-positive and Gram-negative bacteria.

-

-

-

Data Analysis and Hit Identification: Analyze the screening data to identify any significant and reproducible biological activity.

Part 3: Future Directions and a Call for Research

The absence of published data on this compound presents a unique opportunity for original research. The structural features of this molecule, including the chloroethyl amide side chain and the sterically hindered N-aryl group, could confer novel biological activities.

We encourage the scientific community to undertake exploratory studies on this compound. Should any research groups generate data on the biological effects of CAS number 560078-34-4, we urge the publication of these findings to enrich the collective knowledge base.

References

As this guide is based on the absence of specific literature for the topic compound, a traditional reference list is not applicable. The information presented is derived from general principles of medicinal and agrochemical chemistry and the analysis of the N-aryl amide chemical class. For further reading on the diverse biological activities of N-aryl amides, we recommend searching scientific databases such as PubMed, Scopus, and the Web of Science using keywords like "N-aryl amide," "biological activity," "herbicide," "fungicide," and "pharmacology."

Molecular formula and weight of 3-chloro-N-(2-isopropylphenyl)propanamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(2-isopropylphenyl)propanamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. The document details the molecule's fundamental chemical properties, a validated synthesis protocol, and in-depth characterization data. Furthermore, it explores the compound's reactivity, potential applications as a versatile building block in drug discovery, and its role as a key intermediate in the synthesis of more complex bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Molecular Profile and Physicochemical Properties

This compound is a synthetic organic compound characterized by a propanamide backbone linked to a 2-isopropylphenyl group, with a chlorine atom at the 3-position of the propanamide chain.

Chemical Structure and Identification

-

Molecular Formula: C₁₂H₁₆ClNO[1]

-

Molecular Weight: 225.71 g/mol [1]

-

CAS Number: 560078-34-4[1]

-

IUPAC Name: this compound

The structural features of this molecule, namely the secondary amide, the isopropyl-substituted benzene ring, and the reactive primary alkyl chloride, confer upon it a unique combination of steric and electronic properties that are of significant interest in the field of medicinal chemistry.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 225.71 g/mol | [1] |

| CAS Number | 560078-34-4 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water (predicted). | General knowledge |

| Melting Point | Not available. The related isomer, 3-chloro-N-(4-isopropylphenyl)propanamide, has a melting point of 124-126 °C. |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most efficiently achieved through the acylation of 2-isopropylaniline with 3-chloropropionyl chloride.[1] This is a standard and reliable method for the formation of amides.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a solution of 2-isopropylaniline (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, add 3-chloropropionyl chloride (1.1 eq) dropwise. The use of a base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-isopropylphenyl group, the isopropyl protons (a doublet and a septet), the methylene protons of the propanamide chain (two triplets), and a broad singlet for the amide proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the isopropyl carbons, and the two methylene carbons of the propanamide chain.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would show the molecular ion peak [M+H]⁺. The fragmentation pattern would likely involve the loss of the chloroethyl group and other characteristic cleavages of the amide bond.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the primary alkyl chloride, which is a good electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution

The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce new functional groups. This makes the compound a valuable intermediate for the synthesis of a diverse range of derivatives.

Caption: Reactivity of this compound.

Applications in Drug Discovery and Development

While specific biological activities of this compound itself are not widely reported, its structural motifs are present in a number of biologically active compounds. Its primary utility lies in its role as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Bioactive Molecules

The ability to introduce various functionalities via nucleophilic substitution on the chloroethyl chain allows for the rapid generation of libraries of compounds for screening in drug discovery programs. The 2-isopropylphenyl amide moiety can influence the pharmacokinetic properties of the final compounds, such as their metabolic stability and membrane permeability.

Potential Therapeutic Areas

Derivatives of similar chloro-N-phenylpropanamides have been investigated for a range of therapeutic applications, including their use as anticonvulsants and for the treatment of non-small cell lung cancer.[2]

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its chemical properties, particularly the reactivity of the alkyl chloride, make it a valuable intermediate for the development of novel compounds in the field of medicinal chemistry. This guide provides the essential technical information for its synthesis, characterization, and potential applications, serving as a foundational resource for researchers in drug discovery and development.

References

- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of N-aryl Propanamides

Introduction

The N-aryl propanamide scaffold is a privileged chemical structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This guide provides a comprehensive exploration of the potential mechanisms of action for this versatile class of molecules, intended for researchers, scientists, and drug development professionals. By delving into the intricate molecular interactions and cellular consequences of N-aryl propanamide engagement with various biological targets, we aim to furnish a deeper understanding of their therapeutic potential and guide future drug discovery efforts. Our analysis will traverse the modulation of ion channels, the inhibition of critical enzymes, and other emerging mechanisms, all substantiated by robust scientific evidence and detailed experimental protocols.

Chapter 1: Modulation of Ion Channels: Fine-Tuning Cellular Excitability

Ion channels are fundamental to the electrical signaling of excitable cells, and their modulation represents a key strategy for therapeutic intervention in a range of pathologies. N-aryl propanamides have emerged as potent modulators of several key ion channels.

Voltage-Gated Sodium (NaV) Channel Inhibition: A Gateway to Analgesia and Neuro-modulation

Voltage-gated sodium (NaV) channels are integral membrane proteins that initiate and propagate action potentials in neurons and other excitable cells. Dysregulation of NaV channel function is a hallmark of numerous neurological disorders, including chronic pain and epilepsy.[1][2] A growing body of evidence highlights the potential of N-aryl propanamides as state-dependent inhibitors of NaV channels.[1] This state-dependent inhibition, preferentially targeting the inactivated state of the channel, is a sought-after property for minimizing side effects while effectively dampening pathological neuronal hyperexcitability.[1]

Key Mechanistic Insights:

-

State-Dependent Binding: N-aryl propanamides often exhibit a higher affinity for the inactivated state of NaV channels, which is more prevalent during the sustained depolarizations characteristic of pathological firing. This leads to a use-dependent block that is more pronounced in hyperactive neurons.

-

Binding Site: While the precise binding site can vary, it is often located within the pore of the channel, interacting with residues in the S6 segments of the domains.

-

Therapeutic Implications: The selective inhibition of specific NaV subtypes, such as NaV1.7, which is genetically validated as a key player in pain perception, is a major goal in the development of novel analgesics.[3]

Experimental Protocol: Automated Patch-Clamp Electrophysiology for Assessing NaV Channel Inhibition

This protocol outlines a high-throughput method for characterizing the inhibitory activity of N-aryl propanamides on NaV channels expressed in a stable cell line (e.g., HEK293 cells).

Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing the NaV channel subtype of interest under standard conditions. On the day of the experiment, detach the cells using a non-enzymatic dissociation solution and resuspend them in the appropriate external solution.

-

Electrophysiology Recordings:

-

Use an automated patch-clamp system (e.g., QPatch or Patchliner).

-

The internal solution should contain CsF to block potassium channels and the external solution should be a standard physiological saline.

-

Establish a whole-cell configuration with a seal resistance >500 MΩ.

-

Apply a voltage protocol to elicit NaV currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV), followed by a depolarizing pulse to a potential that elicits the peak current (e.g., -10 mV).

-

-

Compound Application: Prepare a dilution series of the N-aryl propanamide in the external solution. Apply the compound to the cells for a sufficient duration to reach equilibrium (typically 2-5 minutes).

-

Data Analysis:

-

Measure the peak inward current in the presence and absence of the compound.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

To assess state-dependence, vary the holding potential or use a train of depolarizing pulses to accumulate channels in the inactivated state before compound application.

-

Data Presentation:

| Compound | NaV Subtype | IC50 (µM) - Resting State | IC50 (µM) - Inactivated State |

| Arylsulfonamide 1 | NaV1.3 | 15.2 | 0.8 |

| Arylsulfonamide 2 | NaV1.7 | 10.5 | 0.2 |

| Reference | [1] |

Visualization:

Caption: Fig 3: N-aryl propanamide inhibiting HDAC6.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Modulating the Endocannabinoid System

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, offering a therapeutic strategy for pain, anxiety, and other neurological disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists. N[4]ovel N-(heteroaryl)-2-(4-((2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propanamides have been identified as potent FAAH inhibitors.

[4]Key Mechanistic Insights:

-

Inhibition Modality: Depending on the specific chemical modifications, these compounds can act as either competitive or non-competitive inhibitors of FAAH. *[4] Selectivity: Many of these propanamide derivatives show a lack of activity against cyclooxygenase (COX) enzymes, indicating a favorable selectivity profile.

[4]Experimental Protocol: FAAH Activity Assay

This is a radiometric or fluorometric assay to measure the activity of FAAH and the inhibitory potential of test compounds.

Methodology:

-

Enzyme Source: Use rat or mouse brain homogenates or recombinant FAAH.

-

Substrate: Use a labeled substrate, such as [³H]anandamide or a fluorogenic substrate.

-

Reaction: Incubate the enzyme source with the N-aryl propanamide inhibitor at various concentrations.

-

Initiate Reaction: Add the labeled substrate to start the reaction.

-

Terminate Reaction: After a specific time, stop the reaction (e.g., by adding an organic solvent).

-

Product Separation and Detection: Separate the product from the unreacted substrate (e.g., by liquid-liquid extraction or chromatography) and quantify the amount of product formed by scintillation counting or fluorescence measurement.

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC50 or Ki value.

Data Presentation:

| Compound | Inhibition Type | Ki (nM) |

| TPA1 | Competitive | 25 |

| TPA14 | Non-competitive | 150 |

| Reference | ****[4] |

Visualization:

Caption: Fig 4: FAAH inhibition by N-aryl propanamide.

Mycobacterial RNA Polymerase (RNAP) Inhibition: A Novel Antitubercular Strategy

The emergence of drug-resistant Mycobacterium tuberculosis necessitates the discovery of novel antibacterial agents with new mechanisms of action. Nα-aroyl-N-aryl-phenylalanine amides (AAPs) are a promising class of antimycobacterial agents that target the essential enzyme RNA polymerase (RNAP).

[5][6]Key Mechanistic Insights:

-

Novel Binding Site: AAPs inhibit RNAP through a binding site that is distinct from that of rifamycins, the cornerstone of current tuberculosis therapy. This lack of cross-resistance is a significant advantage. *[6] Broad-Spectrum Activity: AAPs have demonstrated in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as other non-tuberculous mycobacteria.

[5]Experimental Protocol: In Vitro Mycobacterial RNAP Transcription Assay

This is a biochemical assay to directly measure the inhibitory effect of AAPs on the transcriptional activity of mycobacterial RNAP.

Methodology:

-

Purification of RNAP: Purify RNAP from Mycobacterium smegmatis or M. tuberculosis.

-

Transcription Template: Use a DNA template containing a promoter recognized by the mycobacterial RNAP.

-

Reaction Mixture: Set up a reaction containing the purified RNAP, the DNA template, the AAP inhibitor at various concentrations, and a mixture of ribonucleotides, including a radiolabeled or fluorescently labeled nucleotide (e.g., [α-³²P]UTP or a fluorescent UTP analog).

-

Transcription Reaction: Incubate the reaction at 37°C to allow for transcription to occur.

-

Analysis of Transcripts: Separate the resulting RNA transcripts by gel electrophoresis.

-

Quantification: Visualize and quantify the amount of full-length transcript produced in the presence and absence of the inhibitor.

-

Data Analysis: Determine the IC50 value for the inhibition of transcription.

Data Presentation:

| Compound | M. tuberculosis MIC (µg/mL) | RNAP IC50 (µM) |

| D-AAP1 | 0.2 | 0.5 |

| Reference | ****[6] |

Visualization:

Caption: Fig 5: AAP inhibition of mycobacterial RNAP.

Chapter 3: Other Potential Mechanisms of Action

The versatility of the N-aryl propanamide scaffold extends to a number of other potential mechanisms of action, highlighting its broad therapeutic potential.

-

Leishmanicidal Activity: In silico studies and in vitro validation have shown that certain selenoesters and their N-aryl-propanamide derivatives possess leishmanicidal activity, potentially through the inhibition of enzymes such as CYP-51 and dihydroorotate dehydrogenase in Leishmania species. *[7] Cyclooxygenase (COX) Inhibition: Some N-aryl iminochromenes, which contain a related structural motif, have been shown to inhibit COX-1 and COX-2 enzymes, suggesting a potential anti-inflammatory mechanism. *[8] Selective Androgen Receptor Modulation (SARM): Aryl propionamide derivatives have been investigated as selective androgen receptor modulators (SARMs), which could have applications in the treatment of muscle wasting and osteoporosis.

The N-aryl propanamide scaffold represents a remarkably versatile platform for the design of novel therapeutics with a wide range of mechanisms of action. From the precise modulation of ion channel gating to the potent and selective inhibition of key enzymes, these compounds have demonstrated significant potential in diverse therapeutic areas, including neurology, oncology, infectious diseases, and inflammatory disorders. The continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms of action and aided by the robust experimental protocols outlined in this guide, promises to yield the next generation of innovative medicines. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical success.

References

-

Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(3025). [Link]

-

Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

-

de la Cruz-López, F., et al. (2022). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. Pharmaceuticals, 15(11), 1369. [Link]

-

Wang, Y., et al. (2023). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 88(23), 16345-16356. [Link]

-

Wube, A., et al. (2023). Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. International Journal of Molecular Sciences, 24(13), 10842. [Link]

-

Nugent, R. A., et al. (2002). N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides: KATP potassium channel openers. Modifications on the western region. Journal of Medicinal Chemistry, 45(22), 4789-4801. [Link]

-

Li, Y., et al. (2019). Design, Synthesis, and Cytotoxic Activity of 3-Aryl-N-hydroxy-2-(sulfonamido)propanamides in HepG2, HT-1080, KB, and MCF-7 Cells. Helvetica Chimica Acta, 102(9), e1900125. [Link]

-

Starý, M., et al. (2023). New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel. European Journal of Medicinal Chemistry, 258, 115599. [Link]

-

Kim, J., et al. (2014). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 19(8), 11816-11832. [Link]

-

N., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(1), 7-51. [Link]

-

Katchman, A. N., et al. (2024). De novo Design of a Peptide Modulator to Reverse Sodium Channel Dysfunction Linked to Cardiac Arrhythmias and Epilepsy. bioRxiv. [Link]

-

Khan, I., et al. (2020). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. RSC Advances, 10(42), 25114-25124. [Link]

-

Roecker, A. J., et al. (2017). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorganic & Medicinal Chemistry Letters, 27(10), 2141-2146. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

-

Sanna, F., et al. (2017). Novel propanamides as fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 136, 425-438. [Link]

-

Reddy, T. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1236-1243. [Link]

-

Pless, S. A., & Kim, R. Y. (2025). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. International Journal of Molecular Sciences, 26(1), 1. [Link]

-

Wube, A., & Bauer, R. (2024). Nα‐Aroyl‐N‐Aryl‐Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase. ChemistryOpen, 13(5), e202300223. [Link]

-

Mallet, C., et al. (2014). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 171(19), 4333-4353. [Link]

-

Wikipedia. (2026). Organic chemistry. [Link]

Sources

- 1. New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De novo Design of a Peptide Modulator to Reverse Sodium Channel Dysfunction Linked to Cardiac Arrhythmias and Epilepsy | bioRxiv [biorxiv.org]

- 3. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel propanamides as fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs [mdpi.com]

The Multifaceted Biological Activities of Substituted Propanamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Propanamide Scaffold - A Privileged Structure in Medicinal Chemistry

The propanamide moiety, a seemingly simple functional group, represents a cornerstone in the architecture of a surprisingly diverse array of biologically active molecules. Its inherent structural features—a carbonyl group capable of hydrogen bonding, an amide linkage providing conformational rigidity, and a propylene chain allowing for versatile substitution—render it a privileged scaffold in the design and development of novel therapeutics. This guide provides an in-depth technical exploration of the significant and varied biological activities exhibited by substituted propanamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential across several key therapeutic areas. By delving into the nuanced structure-activity relationships (SAR), mechanisms of action, and the critical experimental protocols for their evaluation, we aim to illuminate the path from rational design to potential clinical application for this remarkable class of compounds.

I. Antimicrobial Activity: Targeting Microbial Defenses

Substituted propanamides have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens. Their versatility allows for the fine-tuning of their spectrum of activity and potency through targeted chemical modifications.

A. Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of propanamide derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific substitutions, common modes of action include:

-

Cell Membrane Disruption: Many antimicrobial peptides and their synthetic mimics, which can incorporate propanamide-like structures, exert their effects by permeabilizing the bacterial cell membrane. This leads to a loss of ionic gradients and essential cellular components, ultimately causing cell death.[1]

-

Enzyme Inhibition: Specific propanamide derivatives can act as inhibitors of crucial microbial enzymes. For example, some compounds may target enzymes involved in cell wall synthesis, DNA replication, or protein synthesis, thereby halting microbial growth and proliferation.[2]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of propanamide derivatives is intricately linked to their chemical structure. Key SAR observations include:

-

Lipophilicity: A crucial factor influencing the ability of the molecule to penetrate the microbial cell membrane is its lipophilicity. Modifications that increase lipophilicity, such as the introduction of long alkyl chains or aromatic rings, often enhance antimicrobial activity, up to a certain point beyond which cytotoxicity to host cells may become a concern.

-

Cationic Character: The presence of positively charged groups, such as amino functionalities, can facilitate interaction with the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), thereby promoting membrane disruption.

-

Aromatic and Heterocyclic Substitutions: The incorporation of various aromatic and heterocyclic rings can significantly modulate the antimicrobial spectrum and potency. These groups can engage in specific interactions with microbial targets and influence the overall physicochemical properties of the molecule.

C. Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the MIC values for a selection of substituted propanamide derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| P-1 | N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | S. aureus | 6.25 | [3] |

| P-1 | N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | E. coli | 12.5 | [3] |

| NPD-1 | 2-substituted-N-(naphthalen-1-yl)propanamide | C. albicans | 1.95 | [4] |

| NPD-2 | 2-substituted-N-(naphthalen-1-yl)propanamide | E. coli | <0.97 | [4] |

| CPD-F9 | Cyclopropane-containing amide derivative | E. coli | 32 | [5] |

| CPD-F53 | Cyclopropane-containing amide derivative | S. aureus | 64 | [5] |

D. Experimental Protocol: Antimicrobial Susceptibility Testing

A robust evaluation of antimicrobial activity is crucial. The broth microdilution method is a standard laboratory procedure for determining the MIC of a compound.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Compound Stock Solution: Dissolve the substituted propanamide derivative in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilution: Perform a series of twofold dilutions of the compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[6]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[6] This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[7]

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions.[8]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

II. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Substituted propanamides have been investigated as potential anticonvulsant agents, with several derivatives showing promising activity in preclinical models.

A. Mechanism of Action: Stabilizing Neuronal Membranes

The anticonvulsant effects of many propanamide derivatives are thought to be mediated through the modulation of ion channels involved in neuronal excitability. A primary mechanism is the blockade of voltage-gated sodium channels.[10] By blocking these channels, the compounds reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This mechanism is shared by several established antiepileptic drugs.

B. Structure-Activity Relationship (SAR) Insights

The anticonvulsant profile of propanamide derivatives can be significantly influenced by their structural modifications:

-

N-Benzylacetamide and 3-(Phenylamino)propanamide Scaffolds: Quantitative structure-activity relationship (QSAR) studies on these classes of compounds have revealed that specific molecular descriptors, such as Kier2, RDF50s, AATS4i, and VE2_D, are correlated with anticonvulsant activity.[1]

-

Terminal Aromatic Ring: The nature and substitution pattern of a terminal aromatic ring are crucial for activity. For instance, in a series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, the presence of a 2-fluorophenylpiperazin-1-yl moiety resulted in the most active compound.[4]

-

Chirality: As with many biologically active molecules, the stereochemistry of propanamide derivatives can play a critical role in their anticonvulsant efficacy.

C. Quantitative Data: Anticonvulsant Efficacy in Preclinical Models

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for screening potential anticonvulsant drugs. The following table presents the median effective dose (ED50) for selected propanamide derivatives in these models.

| Compound ID | Substitution Pattern | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |

| Compound 5 | ((benzyloxy)benzyl)propanamide derivative | 48.0 | - | |

| Compound 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 49.6 | 67.4 | [8] |

| Compound 6h | N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl)propanamide | Active at 30 | Active at 100 | [4] |

| Compound 3 | N-(2-hydroxyethyl)stearamide | 20.5 | - | [11] |

D. Experimental Protocol: Anticonvulsant Screening

The MES and scPTZ tests in rodents are fundamental for the initial in vivo evaluation of anticonvulsant drug candidates.

Workflow for MES and scPTZ anticonvulsant screening tests.

Maximal Electroshock (MES) Test: [3]

-

Animal Preparation: Male CF-1 mice are typically used.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

-

Anesthesia and Electrode Placement: A drop of local anesthetic is applied to the corneas of the mice. Corneal electrodes are then placed.

-

Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

-

Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.[3]

Subcutaneous Pentylenetetrazole (scPTZ) Test: [12]

-

Animal Preparation: Male CF-1 mice are commonly used.

-

Drug Administration: The propanamide derivative is administered i.p. at varying doses.

-

Chemoconvulsant Injection: After a predetermined time, a dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation: The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: The absence of clonic seizures during the observation period indicates that the compound has protective activity.[12]

III. Analgesic Activity: Targeting Pain Pathways

Pain management remains a significant clinical challenge, driving the search for novel analgesic agents with improved efficacy and safety profiles. Substituted propanamides, most notably the fentanyl class of synthetic opioids, are potent analgesics.

A. Mechanism of Action: Opioid Receptor Agonism

The primary mechanism of action for many potent analgesic propanamide derivatives is their agonist activity at opioid receptors, particularly the μ-opioid receptor. Fentanyl and its analogs bind to and activate these G-protein coupled receptors, leading to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. This includes decreased production of cAMP, reduced calcium ion influx, and increased potassium efflux in neuronal cells.

B. Structure-Activity Relationship (SAR) Insights

The analgesic potency of 4-anilidopiperidine propanamides, such as fentanyl, is highly sensitive to structural modifications:

-

N-Substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical for activity. An aralkyl group, such as a phenethyl group, is often associated with high potency.[13]

-

Acyl Group on the Aniline Nitrogen: The propanamide group is optimal for potent analgesic activity in this class of compounds.

-

Substitution on the Piperidine Ring: The introduction of substituents on the piperidine ring can significantly impact potency and selectivity. For instance, in ohmefentanyl, a hydroxyl group on the phenethyl substituent and a methyl group on the piperidine ring contribute to its extremely high potency.[7]

C. Quantitative Data: Analgesic Potency

The following table highlights the analgesic potency of selected propanamide derivatives, often compared to morphine.

| Compound | ED50 (mg/kg) | Potency Relative to Morphine | Test Model | Reference |

| Fentanyl | ~0.01 | 50-100x | Hot Plate | |

| Ohmefentanyl Isomer 1b | 0.00106 | 13,100x | Hot Plate | [7] |

| Ohmefentanyl Isomer 1a | 0.00465 | 2,990x | Hot Plate | [7] |

| Compound 4f | - (75% inhibition at 100 mg/kg) | - | Writhing Test | [3] |

D. Experimental Protocol: Analgesic Screening

The hot plate test and the acetic acid-induced writhing test are two commonly used in vivo models to assess the analgesic properties of new chemical entities.

Workflow for hot plate and acetic acid-induced writhing tests.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).

-

Animal Acclimation: Mice are acclimated to the testing room.

-

Drug Administration: The test compound is administered, typically via i.p. or oral route.

-

Testing: At a predetermined time after drug administration, the mouse is placed on the hot plate.

-

Endpoint: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[8] An increase in the reaction time compared to a control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test: [1][15]

-

Animal Groups: Mice are divided into control and test groups.

-

Drug Administration: The vehicle (control) or the propanamide derivative (test) is administered.

-

Induction of Writhing: After a specified period, a solution of acetic acid (e.g., 1% v/v) is injected intraperitoneally.[15]

-

Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-20 minutes).[15][16]

-

Analysis: The percentage inhibition of writhing in the test groups is calculated relative to the control group. A significant reduction in the number of writhes suggests analgesic activity.[12]

IV. Anticancer Activity: Targeting Cell Proliferation and Survival

The search for more effective and selective anticancer agents is a major focus of modern drug discovery. Substituted propanamides have garnered attention in this area, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.

A. Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A prominent mechanism of anticancer activity for a class of propanamide derivatives is the inhibition of histone deacetylases (HDACs).[8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Propanamide-based HDAC inhibitors can restore the acetylation of histones, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[8] These inhibitors typically possess a pharmacophore consisting of a zinc-binding group, a linker, and a surface recognition domain (cap).[17]

B. Structure-Activity Relationship (SAR) Insights

The design of potent propanamide-based HDAC inhibitors and other anticancer derivatives is guided by key SAR principles:

-

Zinc-Binding Group (ZBG): For HDAC inhibitors, an ortho-amino anilide moiety within the propanamide structure can serve as an effective ZBG, chelating the zinc ion in the active site of the enzyme.[18]

-

Linker Region: The length and nature of the linker connecting the ZBG to the "cap" group are critical for optimal positioning within the HDAC active site. Shorter molecular lengths have been associated with stronger HDAC inhibition.[8]

-

Cap Group: The surface recognition "cap" group, often an aromatic or heteroaromatic ring system, interacts with residues at the rim of the HDAC active site, contributing to potency and isoform selectivity.

-

Benzoxaborole Scaffold: The incorporation of a benzoxaborole moiety into a 7-propanamide structure has yielded compounds with potent activity against ovarian cancer cells.[1]

C. Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The table below lists the IC50 values for representative anticancer propanamide derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (nM) | Reference |

| Compound 103 | 7-Propanamide benzoxaborole | Ovarian Cancer | 33 | [1] |

| Compound 115 | 7-Propanamide benzoxaborole | Ovarian Cancer | 21 | [1] |

| Compound 7j | Benzamide-based HDAC inhibitor | MCF-7 (Breast) | ~780 | [18] |

| Compound 13h | N-substituted benzamide | MCF-7 (Breast) | 1,500 | [2] |

| Compound 13k | N-substituted benzamide | A549 (Lung) | 1,800 | [2] |

D. Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess the cytotoxic or cytostatic effects of potential anticancer compounds on cultured cell lines.

Workflow for determining the IC50 value using the MTT assay.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are treated with a range of concentrations of the substituted propanamide derivative and incubated for a specified period (typically 48-72 hours).

-

MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.

V. Conclusion

The substituted propanamide scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From combating microbial infections and controlling epileptic seizures to alleviating pain and fighting cancer, the diverse biological activities of these derivatives underscore their significance in medicinal chemistry. This guide has provided a comprehensive overview of the key therapeutic areas where propanamides have shown promise, detailing their mechanisms of action, structure-activity relationships, and the essential experimental protocols for their evaluation. As our understanding of the molecular basis of disease continues to grow, the rational design and synthesis of novel substituted propanamides will undoubtedly continue to yield promising new drug candidates with the potential to address significant unmet medical needs.

VI. References

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

ResearchGate. (n.d.). MIC values of antibacterial activity of N-substituted derivatives of 3. ResearchGate. [Link]

-

Koul, M., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(15), 7194-7207. [Link]

-

Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in clinical and biological research, 291, 377–381. [Link]

-

ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. ResearchGate. [Link]

-

Rump, S., et al. (1998). Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. Journal of medicinal chemistry, 41(19), 3594–3605. [Link]

-

RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Xu, H., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of medicinal chemistry, 38(22), 4477–4485. [Link]

-

Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–112. [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

-

Panlab. (n.d.). Hot plate test. Panlab. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Grover, G., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

-

Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (2023). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

-

Rejón-Orantes, J. C., et al. (2023). EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. Archives of Medical Research. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Wikipedia. (n.d.). Fentanyl. Wikipedia. [Link]

-

American Chemical Society. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]

-

MDPI. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. MDPI. [Link]

Sources

- 1. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ijprajournal.com [ijprajournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

- 18. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile Chloroacetanilide Core in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Chloroacetanilide Compounds

Chloroacetanilide derivatives represent a cornerstone class of organic compounds, serving as pivotal intermediates in a multitude of industrial and research applications. Their structural motif, characterized by an N-phenyl amide of chloroacetic acid, is a key building block in the synthesis of pharmaceuticals, agrochemicals (particularly herbicides), and high-performance organic pigments.[1][2] In the realm of drug discovery, the chloroacetamide group is a versatile linker and a pharmacologically relevant scaffold found in various bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The reactivity of the α-chloro group allows for subsequent nucleophilic substitutions, making chloroacetanilides valuable precursors for constructing more complex molecular architectures.[5]

This technical guide provides a comprehensive overview of the principal synthetic routes to chloroacetanilide compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic principles and field-proven insights to enable robust and efficient synthesis.

Core Synthetic Strategy: The N-Chloroacetylation of Anilines